2,9-Dimethylfluorene
Description
9,9-Dimethylfluorene (CAS 4569-45-3) is a polycyclic aromatic hydrocarbon characterized by two methyl groups at the 9th carbon of the fluorene backbone. This substitution imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and materials science. Its synthesis typically involves alkylation of fluorene using methylating agents like iodomethane under basic conditions, yielding 65%–76% efficiency depending on the reaction setup .
Thermal decomposition studies at 800°C reveal that 9,9-dimethylfluorene undergoes flash vacuum pyrolysis (FVP) to produce phenanthrene (43%), dibenzofuran (27%), and trace fluorene (8%). The reaction mechanism involves radical intermediates and β-scission, with thermodynamic stability favoring phenanthrene formation . The geminal dimethyl groups at C9 hinder steric strain, influencing reaction pathways and product distributions compared to unsubstituted fluorene .
Properties
CAS No. |
21846-26-4 |
|---|---|
Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2,9-dimethyl-9H-fluorene |
InChI |
InChI=1S/C15H14/c1-10-7-8-14-13-6-4-3-5-12(13)11(2)15(14)9-10/h3-9,11H,1-2H3 |
InChI Key |
GCNYNTICGFOVMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C3=C1C=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination and Methylation: One common method for synthesizing 2,9-Dimethylfluorene involves the bromination of fluorene to produce 2-bromofluorene, followed by methylation using iodomethane in the presence of a base such as potassium hydroxide.
Dimethyl Carbonate Method: Another method involves the use of dimethyl carbonate as a methylating agent under alkaline conditions.
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Industrial methods often employ continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) or sulfonic acids under controlled temperatures.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Halogenated or sulfonated fluorenes.
Scientific Research Applications
2,9-Dimethylfluorene has a wide range of applications in scientific research:
Organic Electronics: It is used as a precursor in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its excellent electron delocalization and fluorescence properties.
Fluorescent Sensors: The compound’s unique fluorescence behavior makes it suitable for use in sensors that detect various chemical and environmental changes.
Material Science: It is employed in the development of non-linear optical materials and conducting polymers.
Biological Research:
Mechanism of Action
The mechanism by which 2,9-Dimethylfluorene exerts its effects is primarily through its ability to participate in π-electron conjugation. This property allows it to interact with various molecular targets and pathways, particularly in organic electronic applications. The compound’s fluorescence and electron delocalization are key factors in its functionality in devices such as OLEDs and sensors .
Comparison with Similar Compounds
Fluorenone (9H-Fluorenone)
The carbonyl group in fluorenone enhances π-conjugation and enables single destructive quantum interference (SDQI) in molecular wires, unlike 9,9-dimethylfluorene, which lacks electron-withdrawing/donating groups, leading to DQI .
Spiro-Structured Analogs (e.g., Spiro-fluorene-xanthene, SFX)
Replacing SFX with dimethylfluorene in mechanoluminescent materials (e.g., BFA vs. BSFXA) eliminates ML activity, highlighting the critical role of spiro-geometry in stress-induced luminescence .
Halogenated Derivatives (e.g., 2,7-Dibromo-9,9-dimethylfluorene)
Halogenation at the 2,7-positions enhances electronic tunability and device compatibility, unlike the parent 9,9-dimethylfluorene, which requires further functionalization for optoelectronic use .
Other Methylated Fluorenes
Methylation position significantly impacts bioactivity: 9,9-dimethylfluorene exhibits lower genotoxicity than 1,9-dimethyl derivatives, likely due to steric shielding of reactive sites .
Fluorene Derivatives with Nitro or Amino Groups
Nitro and amino substituents introduce polarity and reactivity absent in 9,9-dimethylfluorene, expanding applications in drug design and functional materials .
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